molecular formula C21H27N3O2 B2425028 N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 953969-05-6

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2425028
CAS No.: 953969-05-6
M. Wt: 353.466
InChI Key: QQDZSQBNODIYIB-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a pyridine ring, a piperidine ring, and a tolyloxy group, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Introduction of the Tolyl Group: The tolyloxy group is attached through an etherification reaction, where a tolyl derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide
  • N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(methoxy)acetamide

Uniqueness

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is unique due to the presence of the tolyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-2-4-20(5-3-17)26-16-21(25)23-14-18-8-12-24(13-9-18)15-19-6-10-22-11-7-19/h2-7,10-11,18H,8-9,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZSQBNODIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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